molecular formula C16H18BrN3OS B2998709 3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-67-4

3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2998709
M. Wt: 380.3
InChI Key: NJLJMUPIIUFUIT-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and is known to have a wide range of biological activities . The compound also contains a thieno[3,4-c]pyrazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in pharmaceuticals and exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the bromine atom could potentially make the compound more reactive .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could potentially be replaced in a substitution reaction, and the amide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide detailed information about the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with similar structures has focused on their synthesis and the analysis of their molecular and crystal structures. For instance, studies have reported on the synthesis and X-ray structure characterization of antipyrine derivatives, highlighting the importance of intermolecular interactions such as hydrogen bonds and π-interactions in stabilizing crystal structures (Saeed et al., 2020). These findings are crucial for understanding the chemical behavior and potential applications of similar compounds.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related compounds. For example, new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Potential Biological Applications

The design, synthesis, and evaluation of novel analogs for their antibacterial activity have been a significant area of research. Some compounds have shown promising antibacterial activity, particularly against certain strains of bacteria, highlighting their potential as leads for developing new antibacterial drugs (Palkar et al., 2017).

Safety And Hazards

As with any chemical compound, handling “3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with the skin .

Future Directions

The future research directions for this compound could potentially include further studies into its synthesis, properties, and potential applications. It could be of interest in the field of medicinal chemistry due to the presence of the benzamide group and the thieno[3,4-c]pyrazole ring .

properties

IUPAC Name

3-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLJMUPIIUFUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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